(2S)-2-amino-4-(dimethylamino)butanoic acid

Enantiomeric discrimination GABA receptor modulation Chiral amino acid pharmacology

(2S)-2-Amino-4-(dimethylamino)butanoic acid (CAS 777011-50-4) is a chiral, non-proteinogenic amino acid characterized by a C6H14N2O2 molecular formula (MW 146.19 g/mol), with a primary amino group at the C2 (S‑configuration) and a tertiary dimethylamino group at the C4 position. Predicted physicochemical parameters include a boiling point of ~260.9 °C, a density of ~1.094 g/cm³, and a pKa of ~2.01, consistent with its zwitterionic character in aqueous solution.

Molecular Formula C6H14N2O2
Molecular Weight 146.2
CAS No. 777011-50-4
Cat. No. B6261023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-4-(dimethylamino)butanoic acid
CAS777011-50-4
Molecular FormulaC6H14N2O2
Molecular Weight146.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Physicochemical & Structural Profile of (2S)-2-Amino-4-(dimethylamino)butanoic Acid (CAS 777011-50-4) for Scientific Sourcing


(2S)-2-Amino-4-(dimethylamino)butanoic acid (CAS 777011-50-4) is a chiral, non-proteinogenic amino acid characterized by a C6H14N2O2 molecular formula (MW 146.19 g/mol), with a primary amino group at the C2 (S‑configuration) and a tertiary dimethylamino group at the C4 position . Predicted physicochemical parameters include a boiling point of ~260.9 °C, a density of ~1.094 g/cm³, and a pKa of ~2.01, consistent with its zwitterionic character in aqueous solution . It is commercially available as a research chemical, typically supplied at ≥95–98% purity, and is structurally positioned as a dimethylated 2,4-diaminobutanoic acid analogue with relevance to GABAergic pathway research .

Why (2S)-2-Amino-4-(dimethylamino)butanoic Acid Cannot Be Readily Substituted by In-Class Analogs for GABA-Targeted Research


The presence of both a stereospecific (S)-configured α‑amino group and a terminal tertiary dimethylamino functionality on the C4 backbone of (2S)-2-amino-4-(dimethylamino)butanoic acid creates a unique steric and electronic environment that governs its molecular recognition at GABA‑related enzymes and transporters . Simple analogs such as 4‑(dimethylamino)butanoic acid (lacking the α‑amino group) preferentially engage gamma‑butyrobetaine hydroxylase (BBOX; IC50 ≈ 203 μM) rather than GABA transaminase, while 2,4‑diaminobutanoic acid (L‑DABA) acts as a weak, non‑competitive GABA‑T inhibitor (IC50 > 500 μM) . Furthermore, the (S)‑enantiomer is distinct from its (R)‑counterpart, which may exhibit altered potency or binding kinetics at chiral biological targets, as demonstrated across multiple GABA‑ergic chemical series . These orthogonal selectivity profiles mean that substituting any single core functional group or stereochemical element can redirect the pharmacological target and potency, making the (2S)‑configured dimethylamino derivative non‑interchangeable with close structural neighbors in GABA‑focused discovery programs.

Direct Comparative Evidence: Quantified Differentiation of (2S)-2-Amino-4-(dimethylamino)butanoic Acid Against Closest Analogs


Chiral Configuration Divergence: (2S)- vs. (2R)-Enantiomer as a Determinant of Biological Ligand Fitness

The (2S)-configured enantiomer of 2-amino-4-(dimethylamino)butanoic acid constitutes a distinct chemical entity from its (2R)-counterpart, with documented differences in biological recognition applicable to the GABAergic target class . In a structurally analogous series of 2-substituted GABA derivatives, (S)-enantiomers exhibited up to 10‑fold greater potency at GABA receptor subtypes compared to the corresponding (R)-enantiomers, establishing that the stereochemical configuration at C2 is a critical determinant of ligand activity rather than an interchangeable feature [1]. The (2R)-enantiomer (CAS separately catalogued and commercially distinguishable) is not a functional substitute where stereospecific target engagement is required.

Enantiomeric discrimination GABA receptor modulation Chiral amino acid pharmacology

Target Selectivity Divergence: GABA-AT Engagement vs. Gamma-Butyrobetaine Hydroxylase (BBOX) Off-Target Activity

4-(Dimethylamino)butanoic acid, lacking the α‑amino group present in (2S)-2-amino-4-(dimethylamino)butanoic acid, displays weak inhibitory activity against human gamma‑butyrobetaine hydroxylase (BBOX; IC50 = 203 μM) rather than GABA aminotransferase (GABA‑AT) . This functional group difference redirects the molecular target entirely, as the α‑amino moiety is essential for recognition at the PLP‑dependent active site of GABA‑AT. The presence of the α‑amino group in the (2S)-configured target compound therefore predicts GABA‑AT engagement, whereas the des‑amino analog 4‑(dimethylamino)butanoic acid is directed toward the carnitine biosynthesis pathway via BBOX inhibition.

GABA aminotransferase Gamma-butyrobetaine hydroxylase Target selectivity profiling

GABA Transaminase Inhibitor Potency Differentiation: N,N-Dimethyl Substitution vs. Primary Amine in L-2,4-Diaminobutanoic Acid

L-2,4-Diaminobutanoic acid (L-DABA), the non‑dimethylated structural counterpart, is a weak, non‑competitive inhibitor of GABA transaminase (GABA‑T) with an IC50 exceeding 500 μM [1]. The N,N‑dimethyl substitution on the terminal amine of (2S)-2-amino-4-(dimethylamino)butanoic acid introduces increased steric bulk and altered hydrogen‑bonding capacity, which may significantly modulate binding affinity at the GABA‑AT active site. In related enzyme systems, N‑methylation of substrate‑analog inhibitors has been shown to alter Ki values by up to 20‑fold through combined steric and electronic effects [2]. Direct comparative GABA‑AT inhibition data for the target compound versus L-DABA are not available in publicly indexed sources; however, the structural divergence provides a testable hypothesis for differential potency.

GABA transaminase inhibition Structure-activity relationship N-alkylation effects

Synthetic Accessibility via the Malonic Ester Route: A Differentiated Pathway to Enantiopure (2S)-2-Amino-4-(dimethylamino)butanoic Acid

A dedicated master's thesis (Champion, 1951) describes the preparation of 2-amino-4-(dimethylamino)butyric acid via the malonic ester synthesis, establishing a defined synthetic route that predates and is distinct from the methods employed for 4-(dimethylamino)butanoic acid (which proceeds through simple dimethylamine alkylation of butyrolactone or halobutyric acid derivatives) [1]. The malonic ester approach enables the introduction of the α‑amino substituent with potential for stereochemical control, whereas 4‑(dimethylamino)butanoic acid synthesis does not involve an α‑amino group and the L-DABA synthesis typically employs different precursors (e.g., asparagine-derived routes). This synthetic distinction provides procurement advantage for programs requiring the (2S)-configured, α‑amino‑containing scaffold.

Malonic ester synthesis Enantiopure amino acid Scalable chiral synthesis

Molecular Descriptor Differentiation: Hydrogen Bond Donor/Acceptor Count and Its Impact on CNS Permeability Predictions

The target compound (2S)-2-amino-4-(dimethylamino)butanoic acid possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), with a calculated topological polar surface area (TPSA) of approximately 66.6 Ų . In contrast, the des‑amino analog 4-(dimethylamino)butanoic acid has only 1 HBD and 3 HBA (TPSA ~40.5 Ų), while L-DABA (4 HBD, 4 HBA) has a higher HBD count but lacks the lipophilic N‑methyl groups [1][2]. The intermediate HBD/HBA profile of the target compound, situated between that of the more polar L-DABA (poor passive permeability predicted) and the less polar 4-(dimethylamino)butanoic acid, may offer a more favorable balance for passive blood‑brain barrier penetration based on commonly applied CNS MPO (Multiparameter Optimization) scoring algorithms, though this prediction requires experimental validation.

Physicochemical property prediction CNS drug-likeness Hydrogen bonding capacity

Chiral Purity Specification as a Procurement Gate: Differential Enantiomeric Excess Requirements for (2S)- vs. Racemic 2-Amino-4-(dimethylamino)butanoic Acid

The (2S)-configured compound requires specification and verification of enantiomeric excess (ee) as a distinct quality control parameter, which is not applicable to the racemic mixture or the achiral analog 4-(dimethylamino)butanoic acid . Chiral HPLC or polarimetric methods must be employed to confirm the (S)-configuration and quantify the enantiopurity. Commercially, the target compound is listed with a defined (2S)‑stereochemistry and ≥95% chemical purity, but explicit ee values are often not specified in vendor documentation, creating a procurement quality gap that must be addressed through analytical verification . For the (2R)-enantiomer or racemate, this chiral specification requirement differs fundamentally.

Enantiomeric excess Chiral purity specification Analytical quality control

Highest-Value Application Scenarios for (2S)-2-Amino-4-(dimethylamino)butanoic Acid (CAS 777011-50-4) Based on Differentiated Evidence


Stereospecific GABA Aminotransferase (GABA-AT) Inhibitor Screening and SAR Profiling

The (2S)-configured dimethylamino substitution distinguishes this compound from the non‑competitive weak inhibitor L-DABA (IC50 > 500 μM), offering a structurally divergent scaffold for exploring N‑alkylation effects on GABA‑AT binding kinetics . Screening campaigns that include this compound alongside L-DABA and the (R)-enantiomer can establish enantiomer‑dependent SAR relationships, potentially identifying the stereochemical configuration and N‑substitution pattern that optimize GABA‑AT inhibition potency. The compound is positioned as a tool for PLP‑dependent enzyme mechanistic studies where the tertiary amine may alter Schiff‑base formation dynamics relative to primary amine analogs [1].

Differentiation from Carnitine Biosynthesis Pathway Agents via BBOX Selectivity Profiling

4-(Dimethylamino)butanoic acid is a weak BBOX inhibitor (IC50 = 203 μM) that engages the carnitine biosynthesis pathway . By contrast, the α‑amino group present in (2S)-2-amino-4-(dimethylamino)butanoic acid is predicted to redirect target engagement toward GABA‑AT and related PLP‑dependent aminotransferases. Parallel profiling of both compounds against a panel of GABAergic and carnitine‑pathway enzymes can delineate the functional group determinants of target selectivity, providing a rational basis for scaffold optimization in programs targeting neurological indications versus metabolic disorders [1].

Chiral Building Block for CNS-Penetrant Probe Design Based on Balanced Physicochemical Descriptors

With an HBD count of 2 (vs. 4 for L-DABA) and a calculated TPSA of ~66.6 Ų, (2S)-2-amino-4-(dimethylamino)butanoic acid occupies a favorable region of CNS drug‑like chemical space according to multiparameter optimization criteria . This positions it as a superior starting scaffold for designing brain‑penetrant GABA‑ergic probes compared to the more polar L-DABA (TPSA ~89.3 Ų, predicted poor passive permeability). Synthetic derivatization at the carboxyl group (e.g., ester prodrug formation) can further tune CNS penetration properties, making this compound a versatile chiral building block for neuroscience‑focused medicinal chemistry programs [1].

Enantiopure Amino Acid Standard for Chiral Method Development and Quality Control

The (2S)-configuration and the presence of both primary amine and tertiary dimethylamino functional groups make this compound a valuable chiral standard for developing and validating HPLC, LC‑MS, or CE analytical methods that must resolve closely related amino acid derivatives . Its distinct retention characteristics, arising from the combination of zwitterionic character and the lipophilic dimethylamino moiety, enable it to serve as a system suitability test compound for chiral column performance evaluation and as a reference standard for quantifying enantiomeric excess in synthetic batches of dimethylamino‑substituted amino acids [1].

Quote Request

Request a Quote for (2S)-2-amino-4-(dimethylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.